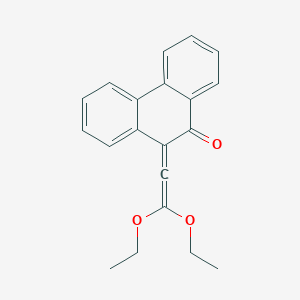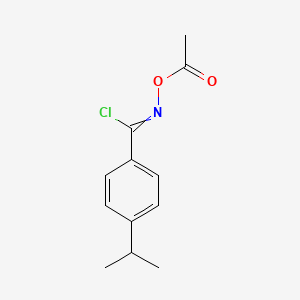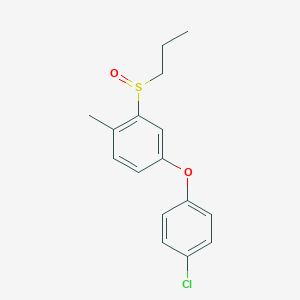
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene is an organic compound characterized by its unique structure, which includes a chlorophenoxy group, a methyl group, and a propane-1-sulfinyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorophenol with methyl iodide to form 4-chlorophenyl methyl ether. This intermediate is then subjected to a sulfoxidation reaction using a suitable oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to introduce the propane-1-sulfinyl group.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, where the sulfinyl group is reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenoxy compounds.
Applications De Recherche Scientifique
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with cellular proteins and enzymes, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfinyl)benzene can be compared with other similar compounds, such as:
4-(4-Chlorophenoxy)-1-nitro-2-(propane-1-sulfonyl)benzene: This compound contains a nitro group instead of a methyl group and a sulfonyl group instead of a sulfinyl group. It has different chemical reactivity and biological properties.
4-(4-Chlorophenoxy)-1-methyl-2-(propane-1-sulfonyl)benzene: Similar to the previous compound but with a sulfonyl group, it exhibits distinct chemical and biological characteristics.
(Trifluoromethoxy)benzene: This compound has a trifluoromethoxy group instead of a chlorophenoxy group, leading to different chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
61166-64-1 |
|---|---|
Formule moléculaire |
C16H17ClO2S |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
4-(4-chlorophenoxy)-1-methyl-2-propylsulfinylbenzene |
InChI |
InChI=1S/C16H17ClO2S/c1-3-10-20(18)16-11-15(7-4-12(16)2)19-14-8-5-13(17)6-9-14/h4-9,11H,3,10H2,1-2H3 |
Clé InChI |
OKVCTDPOICWNIS-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)C1=C(C=CC(=C1)OC2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


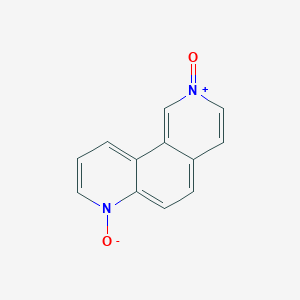
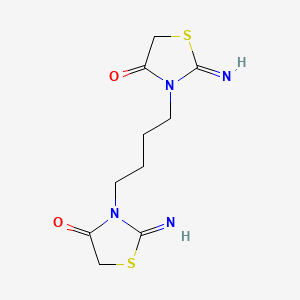

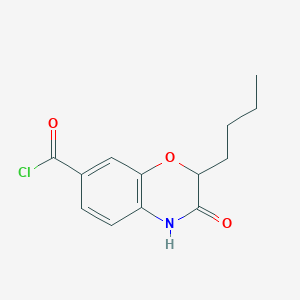
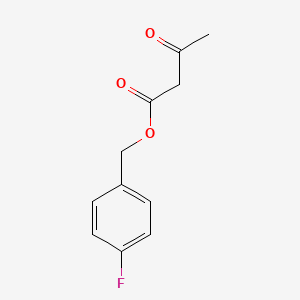

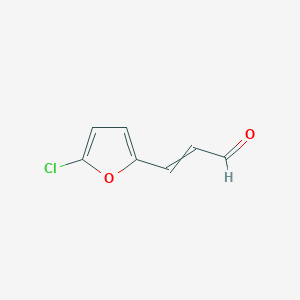

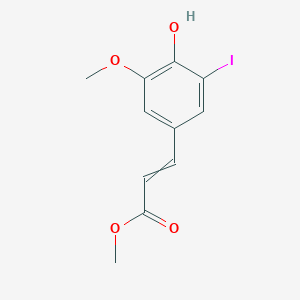

![Methyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14588459.png)
